molecular formula C15H14O B3252777 3-(2-Phenylcyclopropyl)phenol CAS No. 219521-11-6

3-(2-Phenylcyclopropyl)phenol

Cat. No. B3252777
CAS RN: 219521-11-6
M. Wt: 210.27 g/mol
InChI Key: JNOCWDUBVFEJBL-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)phenol (3-PCP-Phenol) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclopropyl-containing phenol derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2-Phenylcyclopropyl)phenol involves its interaction with the NMDA receptor. Specifically, it binds to the receptor's ion channel and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which can have downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Phenylcyclopropyl)phenol are complex and varied. In addition to its effects on the NMDA receptor, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects make it a potentially valuable tool for studying a range of biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Phenylcyclopropyl)phenol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of the receptor in isolation, without interference from other neurotransmitter systems. Additionally, its relatively straightforward synthesis method and well-established purification protocols make it a convenient tool for researchers. However, one limitation of using 3-(2-Phenylcyclopropyl)phenol is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-(2-Phenylcyclopropyl)phenol. One area of interest is its potential as a therapeutic agent for neurological disorders. Its ability to selectively modulate the activity of the NMDA receptor makes it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems and its potential as a tool for studying a range of biological processes.

Scientific Research Applications

3-(2-Phenylcyclopropyl)phenol has been studied for a variety of potential scientific research applications. One area of interest is its potential as a tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and has been implicated in a range of neurological disorders. 3-(2-Phenylcyclopropyl)phenol has been shown to selectively inhibit the activity of the NMDA receptor, making it a valuable tool for studying the receptor's function.

properties

IUPAC Name

3-(2-phenylcyclopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOCWDUBVFEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylcyclopropyl)phenol

Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask equipped with nitrogen inlet, thermometer, and reflux condenser was charged 3.5 g (0.0147 moles) of 5-(3-hydroxyphenyl)-3-phenyl-2-pyrazoline, and 2.2 g (0.1 moles) of powdered sodium hydroxide. The two solids were mixed thoroughly, then heated slowly to 250° C., under a rapid steam of nitrogen. The reaction mixture was heated continuously at 250° C. for a total of 2 hours, then cooled to ambient temperature. The resulting residue was the dissolved in 200 mls of water, then acidified to pH 2 with 1N aqueous hydrochloric acid. The acidic solution was extracted with 3×100 mls of ethyl ether, and the ether extract was washed with 2×100 mls of water, and 100 mls of saturated aqueous sodium chloride solution. The ether extract was the dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure with a rotary evaporator at 45° C. The resulting crude product was chromatographed on silica gel with a 15% ethyl acetate, 85% hexane mobile phase. The pure fractions were combined and concentrated under reduced pressure on a rotary evaporator to afford 1.8 g of the title compound 1-(3-hydroxyphenyl)-2-phenyl-cyclopropane as a pale yellow liquid in a 58% yield. 1H NMR (CDCl3, tms=0 ppm) 1.4(t,2H); 2.2(m,2H); 5.5(s,1H); 6.5-6.8(m,3H); 3.1-3.4(m,6H).
Name
5-(3-hydroxyphenyl)-3-phenyl-2-pyrazoline
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Phenylcyclopropyl)phenol
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3-(2-Phenylcyclopropyl)phenol
Reactant of Route 3
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 4
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 5
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 6
3-(2-Phenylcyclopropyl)phenol

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